molecular formula C4H4N4O3 B1291285 4-Amino-5-nitropyridazin-3-ol CAS No. 6381-47-1

4-Amino-5-nitropyridazin-3-ol

Cat. No. B1291285
CAS RN: 6381-47-1
M. Wt: 156.1 g/mol
InChI Key: ZLLZXWINJFUJIP-UHFFFAOYSA-N
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Description

4-Amino-5-nitropyridazin-3-ol, also known as ANP, is a pyridazine compound with a wide range of applications in scientific research. It is a highly versatile compound, with properties that make it useful for a variety of laboratory experiments. ANP has been used in research on various diseases, including cancer, diabetes, and Alzheimer’s disease. It has also been used in studies of biochemical and physiological processes, such as those related to cell growth and metabolism.

Scientific Research Applications

Selective Amination and Derivative Synthesis

Research has shown that nitropyridines, including compounds structurally related to "4-Amino-5-nitropyridazin-3-ol," can undergo selective vicarious nucleophilic amination. This process allows for the preparation of various substituted amino nitropyridines, which are crucial intermediates in organic synthesis. Bakke, Svensen, and Trevisan (2001) developed a method for the selective amination of 3-nitropyridines to produce 2-amino-5-nitropyridines with moderate to good yields, demonstrating the utility of these compounds in synthesizing complex molecules Selective vicarious nucleophilic amination of 3-nitropyridines.

Fluorescent Probes for Metal Detection

Singh et al. (2020) designed 2-aminoethylpyridine-based fluorescent compounds for sensing metal ions, such as Fe3+ and Hg2+, in aqueous media. This research highlights the potential application of "this compound" derivatives in environmental monitoring and bioimaging Development of aminoethylpyridine based N,N,N,O-donor fluorescent probes for the detection of Fe3+ and Hg2+ in aqueous media.

Catalysis and Material Science

Nasrollahzadeh et al. (2020) reviewed the role of graphene-based catalysts in the reduction of nitro compounds to amines, including those related to "this compound." These catalysts are essential for synthesizing amines, which have wide-ranging applications in producing pharmaceuticals, dyes, and polymers Recent progresses in graphene-based (photo)catalysts for reduction of nitro compounds.

Antimicrobial and Anti-inflammatory Applications

The synthesis and characterization of compounds derived from "this compound" and similar structures have been explored for their antimicrobial and anti-inflammatory properties. Devi, Yadav, and Singh (2019) reported on diorganotin(IV) complexes with potential applications in medicinal chemistry due to their promising antimicrobial activity Synthesis, characterisation, in vitro antimicrobial, antioxidant and anti-inflammatory activities of diorganotin(IV) complexes derived from salicylaldehyde Schiff bases.

Molecular and Crystal Structure Studies

The molecular and crystal structures of nitropyridine derivatives have been extensively studied to understand their chemical behavior and potential applications further. Bryndal et al. (2012) investigated the structures, vibrational studies, and quantum chemical calculations of nitro derivatives of amino methylpyridine, providing insight into the molecular behavior of these compounds Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine.

Safety and Hazards

The safety data sheet for “4-Amino-5-nitropyridazin-3-ol” provides information about its safety and hazards . It’s important to handle this compound with care and follow the safety guidelines provided.

properties

IUPAC Name

5-amino-4-nitro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-7-4(3)9/h1H,(H2,5,6)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLZXWINJFUJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618407
Record name 4-Amino-5-nitropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6381-47-1
Record name 4-Amino-5-nitropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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